

Bromoacetyl bromide reactivity with nucleophiles

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Compound of Interest

Compound Name: Bromoacetyl bromide

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An In-depth Technical Guide to the Reactivity of **Bromoacetyl Bromide** with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals

Abstract: **Bromoacetyl bromide** (BrCH_2COBr) is a highly reactive, bifunctional electrophile, making it a versatile and valuable reagent in organic synthesis. Its structure features two distinct electrophilic centers: a highly reactive acyl bromide and an α -bromo carbon, enabling it to act as both an acylating and an alkylating agent. This dual reactivity allows for the synthesis of a wide array of compounds, including esters, amides, and various heterocyclic systems. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where it serves as a key intermediate for creating complex molecular architectures and as a tool for alkylating biological macromolecules.^{[1][2][3]} This guide provides a comprehensive overview of the reactivity of **bromoacetyl bromide** with common nucleophiles, details experimental considerations, and presents quantitative data to inform synthetic strategies. Due to its hazardous nature, strict adherence to safety protocols is imperative when handling this compound.^{[4][5]}

Introduction: Properties and Safety

Bromoacetyl bromide is a colorless to light yellow fuming liquid with a sharp, pungent odor.^[4]^[6] It is sensitive to moisture and reacts violently with water and alcohols.^{[1][4][7]}

Chemical and Physical Properties

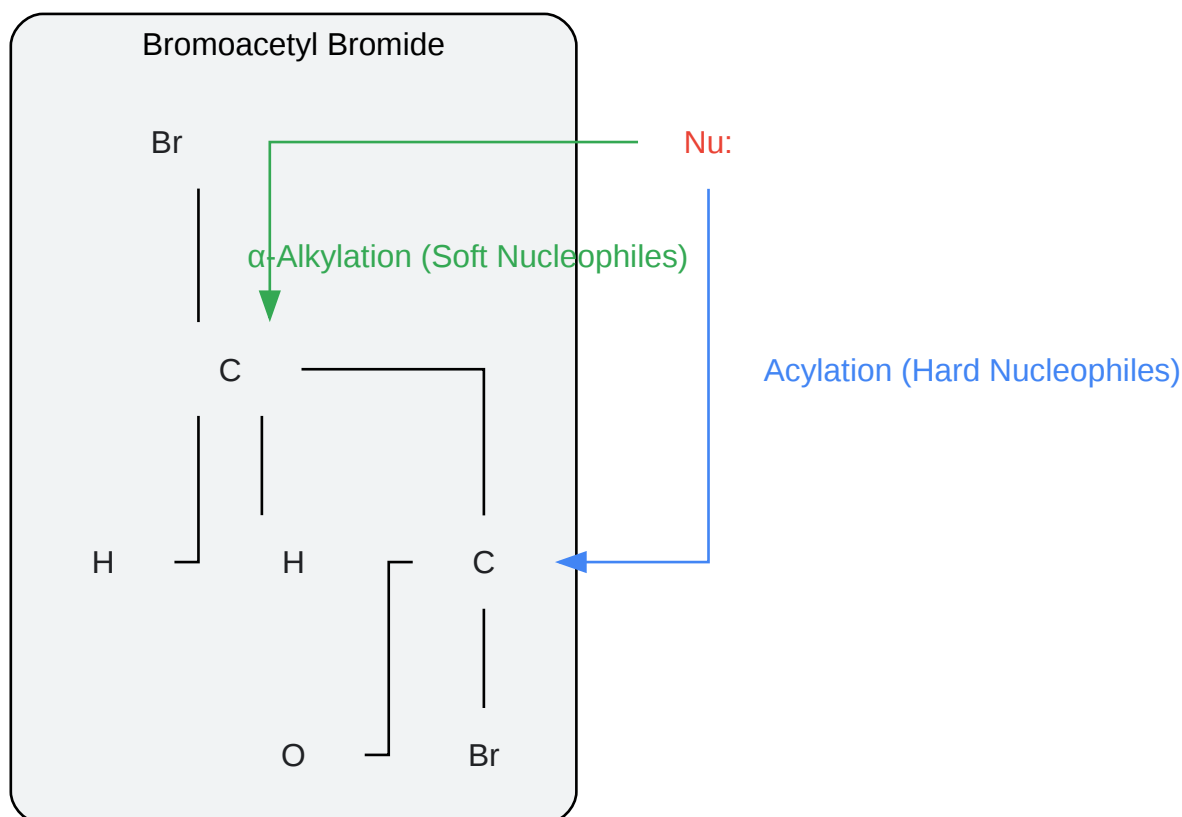
The key physical and chemical properties of **bromoacetyl bromide** are summarized in the table below.

Property	Value	Reference
CAS Number	598-21-0	
Molecular Formula	C ₂ H ₂ Br ₂ O	[4]
Molecular Weight	201.84 g/mol	[4][6]
Appearance	Colorless to yellowish liquid	[6]
Density	2.317 g/mL at 25 °C	[6]
Boiling Point	147-150 °C	[6]
Refractive Index	n ₂₀ /D 1.547	
Vapor Pressure	3.8 mmHg at 25 °C	
Storage Temperature	2-8°C	

The Dual Electrophilic Nature of Bromoacetyl Bromide

The reactivity of **bromoacetyl bromide** is dominated by its two electrophilic sites. The choice of which site is attacked by a nucleophile is dependent on the nature of the nucleophile and the reaction conditions.

- **Acyl Carbon:** The carbon atom of the carbonyl group is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent bromine atom and the oxygen atom. It is a hard electrophilic center and is preferentially attacked by hard nucleophiles. This leads to acylation (nucleophilic acyl substitution).
- **α-Carbon:** The carbon atom bonded to the bromine on the acetyl chain is also electrophilic. It is a softer electrophilic center and is susceptible to S_N2 attack by soft nucleophiles. This results in alkylation.



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Diagram 1: Dual electrophilic sites of **bromoacetyl bromide**.

Safety and Handling

Bromoacetyl bromide is a corrosive and toxic substance that causes severe skin burns and eye damage.[4] It is a lachrymator and can cause severe irritation to the respiratory system upon inhalation.[4][5] It reacts violently with water, bases (including amines), alcohols, and strong oxidizing agents.[4][7] All handling must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, must be worn.[8][9] Store in a cool, dry place away from incompatible materials.

Reactivity with Nucleophiles: Mechanisms and Pathways

General Mechanisms

Nucleophilic Acyl Substitution: This pathway involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the bromide anion as the leaving group to form the acylated product.

Diagram 2: General mechanism for nucleophilic acyl substitution.

α -Alkylation (S_N2 Reaction): This pathway involves a backside attack by the nucleophile on the α -carbon, displacing the bromide ion in a concerted step.

Diagram 3: General mechanism for α -alkylation (S_N2).

Reactivity with O-Nucleophiles (Alcohols, Phenols)

Alcohols and phenols react readily with **bromoacetyl bromide**, typically at the acyl carbon, to yield the corresponding bromoacetate esters.^[1] These reactions are often carried out at low temperatures (e.g., 0°C) in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HBr byproduct.

- Reaction: $R-OH + BrCH_2COBr \rightarrow BrCH_2COOR + HBr$

Phenols also react similarly to produce phenyl bromoacetates. For example, 3,5-dimethylphenol is converted to 3,5-dimethylphenyl 2-bromoacetate.

Reactivity with N-Nucleophiles (Amines, Azides)

Amines are strong nucleophiles that react vigorously with **bromoacetyl bromide** to form N-substituted 2-bromoacetamides.^{[1][10]} The reaction is highly exothermic.

- Primary Amines: $R-NH_2 + BrCH_2COBr \rightarrow BrCH_2CONH-R + HBr$
- Secondary Amines: $R_2NH + BrCH_2COBr \rightarrow BrCH_2CONR_2 + HBr$

The initial product, a 2-bromoacetamide, still contains a reactive C-Br bond. If an excess of the amine is used, a second substitution can occur where another amine molecule displaces the α -bromide, leading to more complex products.^[10] To favor monosubstitution, controlled stoichiometry and low temperatures are essential. **Bromoacetyl bromide** is also used to convert amines to azido acetamides.

Reactivity with S-Nucleophiles (Thiols, Thioureas)

Thiols, being soft and highly effective nucleophiles, can react at either electrophilic center. However, acylation is common. Thioureas react with **bromoacetyl bromide** in a key step for the synthesis of 2-imino-1,3-thiazolidin-4-ones.[11] In this reaction, the sulfur atom of the thiourea acts as the nucleophile, attacking the carbonyl carbon.[11] This is followed by an intramolecular cyclization where the nitrogen attacks the α -carbon, displacing the bromide.

Reactivity with C-Nucleophiles (Carbanions)

Organometallic reagents like Grignard reagents (R-MgX) provide a source of carbanions. Their reaction with **bromoacetyl bromide** can be complex. The highly reactive Grignard reagent can attack the acyl bromide to form a ketone. The reaction of 2-amino-5-chlorobenzonitrile with 1-naphthylmagnesium bromide followed by condensation with **bromoacetyl bromide** is a key step in the synthesis of certain benzodiazepinones.[11]

Quantitative Reaction Data

The following table summarizes representative reactions of **bromoacetyl bromide** with various nucleophiles, highlighting the conditions and outcomes.

Nucleophile	Reagent(s)	Solvent	Temperature	Product	Yield	Reference
Deuterated Methanol	Triethylamine	Dichloromethane	0°C	Methyl-d ₃ 2-bromoacetate	Not specified	[1]
2-hydroxy-N-methyl-2-phenylacetamide	Triethylamine	Acetonitrile	0°C	(S)-methyl 2-(bromoacetamido)-2-phenylacetate	32% (over 2 steps)	[12]
p-Arsanilic acid	-	-	-	4-(2-bromoacetylamino)benzenearsonic acid	Not specified	
3,5-Dimethylphenol	-	-	-	3,5-dimethylphenyl 2-bromoacetate	Not specified	
Cystamine dihydrochloride	-	-	-	N,N'-bis(bromocetyl)cystamine	Not specified	
Aniline	-	-	-	2-bromo-N-phenylacetamide	Not specified	[13]

Experimental Protocols

General Protocol for Esterification with an Alcohol

The following protocol is adapted from the reaction with deuterated methanol.^[1]

- **Preparation:** To a dry, nitrogen-purged reaction flask equipped with a magnetic stirrer, add the alcohol (1.0 eq), a non-nucleophilic base such as triethylamine (1.0 eq), and a dry solvent like dichloromethane.
- **Cooling:** Cool the reaction mixture to 0°C in an ice bath.
- **Addition:** Slowly add **bromoacetyl bromide** (1.0 eq) dropwise to the stirred solution. Maintain the temperature at 0°C.
- **Reaction:** Stir the mixture at 0°C for a specified time (e.g., 2 hours).
- **Quenching:** Quench the reaction by slowly adding a dilute acid solution (e.g., 15% sulfuric acid) at 0°C.
- **Workup:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.
- **Isolation:** Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the product as necessary, typically by column chromatography or distillation.

Diagram 4: General experimental workflow for esterification.

Applications in Research and Drug Development

Bromoacetyl bromide's bifunctional nature makes it a powerful tool in several research areas.

- **Synthesis of Heterocycles:** It is a precursor for various heterocyclic compounds, such as 1,3-thiazolidin-4-ones, which are of interest in medicinal chemistry.^[11]
- **Pharmaceutical Intermediates:** It serves as a key intermediate in the synthesis of antibiotics, including certain cephalosporin derivatives.^[1]

- **Chemical Probes and Crosslinkers:** The bromoacetyl group can be introduced into molecules to create chemical probes. The α -bromo moiety can then act as an alkylating agent to form covalent bonds with nucleophilic residues (e.g., cysteine or histidine) in proteins, making it useful for activity-based protein profiling and as a bifunctional crosslinking agent.
- **Alkylating Agents:** As a class, alkylating agents are used in cancer therapy to damage the DNA of rapidly dividing cancer cells.[2][3] While **bromoacetyl bromide** itself is not a drug, its functional group is incorporated into molecules designed for targeted alkylation.[14]

Conclusion

Bromoacetyl bromide is a potent and versatile reagent whose dual electrophilicity permits a wide range of synthetic transformations. By carefully selecting the nucleophile and controlling reaction conditions, chemists can selectively target either the acyl carbon for acylation or the α -carbon for alkylation. This reactivity profile has established **bromoacetyl bromide** as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules. However, its high reactivity is matched by its hazardous properties, demanding stringent safety measures during its use. A thorough understanding of its chemical behavior is essential for its effective and safe application in a laboratory or industrial setting.

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